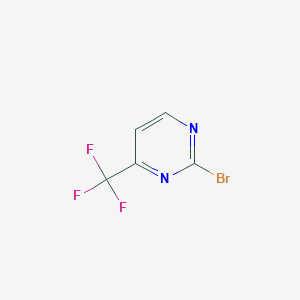

2-Bromo-4-(trifluoromethyl)pyrimidine

描述

Significance of Halogenated Heterocycles in Contemporary Medicinal and Agrochemical Sciences

Halogenated heterocycles, particularly those containing a pyrimidine (B1678525) core, are integral to the design of bioactive molecules. The pyrimidine ring itself is a key structural component in many biologically important molecules, including nucleobases, vitamins, and antibiotics. mdpi.commdpi.com Its structure can be readily modified at several positions, allowing for the fine-tuning of its pharmacological profile. mdpi.com The introduction of a halogen atom, such as bromine or chlorine, can significantly influence a molecule's properties. Halogens can alter the electronic distribution within the molecule, participate in halogen bonding, and serve as a reactive handle for further synthetic transformations. tandfonline.comacs.org

In medicinal chemistry, halogenated pyrimidines have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comtandfonline.comnih.gov For instance, halogenated pyrimidines can act as radiosensitizers, where they are incorporated into the DNA of tumor cells, making them more susceptible to radiation therapy. nih.gov The presence of different substituents, including halogens like chlorine and bromine, has been shown to enhance the biological activity of pyrimidine scaffolds. tandfonline.com In agrochemical science, these compounds are utilized in the development of novel herbicides and insecticides. researchgate.netnih.gov The versatility and proven efficacy of halogenated pyrimidines ensure their continued importance in the search for new and improved chemical agents.

The Trifluoromethyl Moiety in Bioactive Molecules and Modern Drug Design Paradigms

The trifluoromethyl (CF₃) group is a highly valued substituent in modern drug design due to its unique electronic properties and steric profile. mdpi.comnih.gov Its incorporation into a potential drug candidate can profoundly impact its physicochemical and biological characteristics. The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing moiety, which can influence the acidity or basicity of nearby functional groups. wikipedia.org

One of the most significant contributions of the CF₃ group is its ability to enhance metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation, a common pathway for drug deactivation in the body. mdpi.com This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles. mdpi.com Furthermore, the trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.com It is often used as a bioisostere for other groups like chlorine or a methyl group to optimize a compound's steric and electronic properties. wikipedia.org Notable drugs containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Overview of 2-Bromo-4-(trifluoromethyl)pyrimidine's Position in Chemical Synthesis and Applied Research

This compound emerges as a significant building block in chemical synthesis, positioned at the intersection of halogenated pyrimidines and trifluoromethyl-containing compounds. Its structure combines the reactive potential of the bromo substituent at the 2-position with the stability and unique electronic properties conferred by the trifluoromethyl group at the 4-position. This bifunctionality makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal and agrochemical research. nih.govresearchgate.net

The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse structural motifs onto the pyrimidine core. The trifluoromethyl group, meanwhile, imparts the desirable properties discussed previously, such as enhanced metabolic stability and lipophilicity, into the final target molecules. Researchers have utilized 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives, synthesized from precursors like this compound, to develop potential anticancer agents. nih.govresearchgate.net The compound is thus a key starting material for creating libraries of novel pyrimidine derivatives for screening in drug discovery and agrochemical development programs.

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 785777-87-9 |

| Molecular Formula | C₅H₂BrF₃N₂ |

| Molecular Weight | 226.98 g/mol |

| Appearance | Solid-Low Melt |

| Density | 1.826 g/cm³ |

| Boiling Point | 21-23 °C |

| Flash Point | 55-56 °C |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCZXIKKGYOYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465813 | |

| Record name | 2-bromo-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785777-87-9 | |

| Record name | 2-bromo-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Bromo 4 Trifluoromethyl Pyrimidine

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C2 position of 2-bromo-4-(trifluoromethyl)pyrimidine is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis. This approach is fundamental to modern organic synthesis for building molecular complexity.

Palladium-Catalyzed Transformations (e.g., Amination, Carbon-Carbon Couplings)

Palladium catalysis is a cornerstone for the functionalization of aryl and heteroaryl halides. In the context of this compound, palladium-catalyzed reactions such as Buchwald-Hartwig amination and various carbon-carbon coupling reactions (e.g., Suzuki, Heck) are widely employed.

In Buchwald-Hartwig amination , a palladium catalyst, often in conjunction with a specialized phosphine (B1218219) ligand, facilitates the coupling of the pyrimidine (B1678525) core with a primary or secondary amine. For instance, the reaction of 2-bromo-5-(trifluoromethyl)pyridine, a structurally similar compound, with aromatic amines proceeds efficiently using a Pd(dba)₂/BINAP catalytic system to form N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines in high yields. However, a notable side reaction in the palladium-catalyzed amination of related 2-bromo-4-(trifluoromethyl)pyridines is the formation of significant amounts of diarylation products. This highlights a challenge in controlling the stoichiometry and selectivity of the reaction.

Carbon-carbon coupling reactions are also prevalent. The Suzuki-Miyaura coupling, for example, would involve the reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond at the C2 position. Similarly, other palladium-catalyzed reactions can be used to introduce alkyl, alkenyl, or alkynyl groups. A palladium-catalyzed cross-coupling has been successfully developed between unactivated alkylzinc reagents and 2-bromo-3,3,3-trifluoropropene, a methodology that can be conceptually extended to pyrimidine substrates.

Table 1: Examples of Palladium-Catalyzed Reactions on Related Halogenated Heterocycles

| Reaction Type | Catalyst System | Substrates | Product Type | Yield |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)₂ / BINAP | 2-bromo-5-(trifluoromethyl)pyridine, p-anisidine | N,N-diarylamine | 71% |

| Buchwald-Hartwig Amination | Pd(0) / DavePhos | 2-bromo-4-(trifluoromethyl)pyridine, adamantylalkyl amines | N-pyridyl derivative | Moderate (diarylation byproduct) |

| C(sp³)-C(sp²) Coupling | Palladium catalyst | C(3)-bromophthalides, arylboronic acids | C(3)-arylphthalides | High |

Data synthesized from studies on analogous compounds to illustrate typical conditions and outcomes.

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions offer a complementary and sometimes advantageous alternative to palladium-based systems. Copper(I) complexes have been shown to be effective in the amination of heteroaryl halides. A key benefit of using copper catalysis in certain cases is the significant suppression of the diarylation byproducts that can plague palladium-catalyzed aminations of bromopyridines and pyrimidines. bohrium.com

While copper-mediated couplings are effective, they can sometimes be limited to more reactive aryl iodides. nih.gov However, advancements have enabled the use of aryl bromides, particularly for substrates containing electron-withdrawing groups, which is relevant for this compound. nih.gov Copper catalysis is also central to trifluoromethylation and perfluoroalkylation reactions, providing pathways to introduce fluorinated groups onto aromatic and heteroaromatic systems. nih.govresearchgate.net A dual copper/photoredox catalytic system has demonstrated the ability to couple alkyl bromides with trifluoromethyl groups, showcasing a novel mechanism for copper oxidative addition. mdpi.com

Ruthenium(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions

Ruthenium(II) catalysts are increasingly recognized for their ability to mediate complex transformations, including domino or cascade reactions that form multiple bonds in a single operation. These catalysts are particularly adept at C-H bond activation, which can be paired with other transformations. bohrium.comnih.gov

A novel methodology utilizing a Ru(II)–KOPiv–Na₂CO₃ catalytic system has been developed for the synthesis of complex 2-pyridones starting from 2-bromopyridines. nih.gov This process involves a domino sequence of oxygen incorporation, a Buchwald–Hartwig-type C-N coupling, and subsequent C-H bond activation to build a poly-heteroarylated product. nih.gov This type of domino reaction, which combines cross-coupling with C-H functionalization, represents a powerful strategy for rapidly increasing molecular complexity. Given the structural similarities, this compound is a plausible substrate for analogous Ru(II)-catalyzed domino reactions, where the initial C-Br coupling could be followed by directed C-H activation at the C5 or C6 position of the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for electron-deficient aromatic and heteroaromatic systems. nih.gov The pyrimidine ring is inherently electron-poor due to the presence of two nitrogen atoms. This characteristic is significantly enhanced by the strong electron-withdrawing -CF₃ group at the C4 position of this compound.

The mechanism of SNAr involves a two-step addition-elimination process. A nucleophile attacks an electron-deficient carbon atom (in this case, C2 or C6), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by resonance, particularly when strong electron-withdrawing groups are positioned ortho or para to the site of attack. In the second step, the leaving group (bromide at C2) is expelled, restoring the aromaticity of the ring.

For pyrimidines, substitution is generally favored at the C4 (and C6) position over the C2 position. This preference is explained by frontier molecular orbital theory, which indicates a larger LUMO coefficient at C4, and by the greater resonance stabilization of the Meisenheimer intermediate formed upon attack at C4. nih.gov However, in this compound, the leaving group is at C2. The powerful -CF₃ group at C4 will still strongly activate the ring towards nucleophilic attack at both the C2 and C6 positions. The reaction's regioselectivity would depend on the nucleophile and reaction conditions, but the C-Br bond provides a defined site for substitution to occur. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. mdpi.com

Photoredox Catalysis for Reductive Activation of Aryl Halide Bonds

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable bonds under mild conditions. mdpi.com For aryl halides like this compound, photoredox catalysis provides a mechanism for generating highly reactive radical intermediates through single-electron transfer (SET) processes.

In a typical cycle, a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an organic dye) absorbs visible light and is excited to a long-lived, higher-energy state. This excited-state catalyst can then act as either a potent reductant or oxidant. For the reductive activation of a C-Br bond, the excited photocatalyst can donate an electron to the aryl bromide. This reduction generates a radical anion, which rapidly fragments to produce an aryl radical and a bromide anion. This aryl radical can then participate in various bond-forming reactions, such as coupling with another radical or being trapped by a nucleophile.

Dual catalysis systems, combining photoredox catalysis with another catalytic cycle (e.g., copper or nickel), have proven highly effective. For instance, a copper/photoredox dual catalytic system has been developed for the trifluoromethylation of alkyl bromides. mdpi.com This approach utilizes silyl (B83357) radicals under photoredox conditions to facilitate a formal oxidative addition of copper to the carbon-bromine bond, a typically challenging step. mdpi.com Such methodologies could be adapted for the functionalization of this compound, enabling novel cross-coupling reactions driven by light.

Cascade and Multicomponent Reaction Mechanisms

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by forming multiple bonds sequentially. nih.gov These reactions are prized for their high atom and step economy, reducing waste and simplifying purification processes.

Halopyrimidines like this compound are excellent substrates for initiating such complex reaction sequences. The C-Br bond can serve as the starting point for a cross-coupling reaction, the product of which could then undergo an intramolecular cyclization or another intermolecular reaction. For example, a palladium-catalyzed coupling could be followed by an intramolecular C-H activation or a condensation reaction directed by one of the ring nitrogens.

Several MCRs have been developed for the synthesis of fused pyrimidine systems. For instance, a three-component domino reaction of 2,6-diaminopyrimidin-4(3H)-one, arylglyoxal, and aniline (B41778) has been used to afford pyrrolo[2,3-d]pyrimidin-4-one derivatives. mdpi.com While this example builds the pyrimidine ring itself, it illustrates the principles that can be applied starting from a pre-functionalized core like this compound. The compound could act as one of the components in an MCR, with its reactive sites (C-Br bond, C5-H, C6-H) participating in a programmed sequence of bond formations to rapidly generate structurally diverse heterocyclic libraries.

Analysis of Chemo- and Regioselectivity in Synthetic Transformations

The reactivity of this compound is characterized by the distinct electronic properties of its substituents, which dictate the chemo- and regioselectivity of its synthetic transformations. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring nitrogen atoms renders the C2 and C4 positions susceptible to nucleophilic attack, while the bromine atom at the C2 position provides a handle for various cross-coupling reactions.

Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is governed by the relative activation of the C2 and C4 positions. Generally, in 2,4-dihalopyrimidines, the C4 position is more reactive towards nucleophiles. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4 by the adjacent nitrogen atom. However, the presence of a strongly electron-withdrawing trifluoromethyl group at C4 significantly influences this selectivity. While specific studies on this compound are limited, related systems suggest that the trifluoromethyl group can further activate the C4 position, but steric hindrance from this group might also play a role in directing nucleophiles to the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal in the functionalization of this compound. The C-Br bond at the C2 position is the primary site for these transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. In the context of related trifluoromethyl-substituted pyrimidine systems, the Suzuki-Miyaura coupling of a bromo-substituted pyrimidine with various aryl and heteroaryl boronic acids proceeds with high regioselectivity at the carbon-bromine bond. For instance, studies on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines have demonstrated efficient and selective arylation at the C3 position. It is anticipated that this compound would undergo similar regioselective coupling at the C2 position.

The general reaction conditions and outcomes for Suzuki-Miyaura coupling involving a trifluoromethyl-substituted bromopyrimidine derivative are summarized in the table below, based on analogous systems.

Interactive Data Table: Suzuki-Miyaura Coupling of a Brominated Trifluoromethyl-Substituted Pyrimidine Analog

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 3-Thienylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | aq. Ethanol | 79 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/H₂O | 91 |

| 4 | 4-(Dibenzothienyl)boronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/H₂O | 92 |

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties. The regioselectivity of this reaction on dihalogenated pyrimidines can often be controlled by the choice of catalyst and reaction conditions. For a monobrominated substrate like this compound, the coupling is expected to occur exclusively at the C2 position.

Buchwald-Hartwig Amination: This cross-coupling reaction is employed for the formation of carbon-nitrogen bonds. The reaction of this compound with various amines in the presence of a palladium catalyst and a suitable ligand would be expected to yield 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives with high regioselectivity. The choice of ligand can be crucial in achieving high yields and preventing side reactions.

Applications in Medicinal Chemistry and Drug Discovery

2-Bromo-4-(trifluoromethyl)pyrimidine as a Strategic Pharmaceutical Intermediate

This compound serves as a crucial starting material in the synthesis of a diverse array of pharmaceutical compounds. The bromine atom at the 2-position and the trifluoromethyl group at the 4-position of the pyrimidine (B1678525) ring provide distinct and valuable chemical properties for drug design. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. bohrium.com The bromine atom acts as a versatile handle for various chemical modifications, particularly for introducing different functional groups through cross-coupling reactions. This allows for the fine-tuning of the pharmacological properties of the final compounds. ymerdigital.com The structural versatility of pyrimidine enables it to engage in diverse biological interactions, making it a core component in many synthetic bioactive compounds. ymerdigital.com

Design and Synthesis of Bioactive Derivatives and Analogues

The unique structural features of this compound have been exploited to design and synthesize a multitude of bioactive derivatives and analogues with potential therapeutic applications.

The pyrimidine scaffold is a key component in many tyrosine kinase inhibitors (TKIs) used in cancer therapy. nih.gov Derivatives of this compound have been investigated as potential TKIs. For instance, the diphenylaminopyrimidine (DPPY) pharmacophore, which can be synthesized from pyrimidine intermediates, is common to several TKIs targeting kinases like ALK, FAK, and EGFR. mdpi.com The design of these inhibitors often involves creating molecules that can mimic the binding of ATP to the kinase active site. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is another important core structure for kinase inhibitors that can be accessed through multi-step synthesis starting from functionalized pyrimidines. nih.gov Bruton's tyrosine kinase (BTK), a key regulator in B-cell receptor signaling, is a target for pyrimidine-based inhibitors, with some designs leading to irreversible inhibitors that form a covalent bond with a cysteine residue in the active site. mdpi.comnih.gov

Pyrimidine derivatives have shown significant promise in the development of anti-inflammatory agents by modulating key inflammatory pathways. ymerdigital.com These compounds can target enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). ymerdigital.com Research has shown that modifications at the 2- and 4-positions of the pyrimidine ring can significantly influence the anti-inflammatory potency. ymerdigital.com For example, certain morpholinopyrimidine derivatives have been synthesized and shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells. rsc.org Two such compounds, V4 and V8, were found to dramatically reduce the mRNA expression of iNOS and COX-2, key enzymes in the inflammatory response. rsc.org

Table 1: Effect of Morpholinopyrimidine Derivatives on Inflammatory Mediators

| Compound | Effect on NO Production | Effect on iNOS mRNA Expression | Effect on COX-2 mRNA Expression |

| V4 | Inhibition at non-cytotoxic concentrations | Dramatically reduced | Dramatically reduced |

| V8 | Inhibition at non-cytotoxic concentrations | Dramatically reduced | Dramatically reduced |

This table is based on data from a study on morpholinopyrimidine derivatives as anti-inflammatory agents. rsc.org

The pyrimidine core is found in numerous compounds with antimicrobial properties, making it a valuable scaffold for the development of new antibacterial and antifungal agents. nih.gov The structural diversity of pyrimidine derivatives allows them to interact with various microbial targets, including enzymes and genetic material. nih.gov For instance, a series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their antifungal activities against several plant pathogenic fungi. frontiersin.org Some of these compounds exhibited good in vitro antifungal activities at a concentration of 50 μg/ml. frontiersin.org Another study reported that a pyrimidine derivative, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed excellent antifungal activity against Phompsis sp. with an EC50 value of 10.5 µg/ml. wjarr.com Furthermore, the bithiazole chemotype, which can be synthesized from precursors like 2-amino-4-(trifluoromethyl)thiazole, has been explored for broad-spectrum antimicrobial activity against both viruses and bacteria. nih.gov

Derivatives of trifluoromethyl-substituted pyrimidines have been extensively investigated for their anticancer properties. bohrium.comnih.gov These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

In one study, a novel trifluoromethyl-substituted pyrimidine derivative, compound 17v , displayed potent anti-proliferative activity against the H1975 human lung cancer cell line with an IC50 value of 2.27 μM. nih.gov Further investigation revealed that this compound induced apoptosis in H1975 cells and caused cell cycle arrest at the G2/M phase. nih.gov The pro-apoptotic effect was associated with an increase in the expression of Bax and p53 proteins and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, a series of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives were synthesized and evaluated for their anticancer activity. nih.govbohrium.com Compounds 11g and 11h from this series were found to induce early apoptosis and G2/M phase cell cycle arrest in HCT116 human colon cancer cells. nih.govbohrium.com

Another study on a novel trifluoromethyl benzopyran derivative, C110g , demonstrated its ability to suppress the viability of HeLa human cervical cancer cells by inducing DNA damage and G1 cell cycle arrest. nih.gov This compound was also shown to induce apoptosis through the mitochondrial pathway, evidenced by the release of cytochrome c and the activation of caspases-3 and -9. nih.gov

Table 2: Anticancer Activity of Selected Trifluoromethyl-Pyrimidine Derivatives

| Compound | Cancer Cell Line | Mechanism of Action | IC50 Value |

| 17v | H1975 (Lung) | Apoptosis induction, G2/M cell cycle arrest | 2.27 μM |

| 11g | HCT116 (Colon) | Apoptosis induction, G2/M cell cycle arrest | 1.52 μM |

| 11h | HCT116 (Colon) | Apoptosis induction, G2/M cell cycle arrest | 2.22 μM |

| C110g | HeLa (Cervical) | DNA damage, G1 cell cycle arrest, Apoptosis induction | 17 μM |

This table summarizes the anticancer activities of various trifluoromethyl-pyrimidine derivatives from different research studies. nih.govnih.govbohrium.comnih.gov

Overproduction of melanin (B1238610) can lead to hyperpigmentation disorders. mdpi.com A key enzyme in melanin synthesis is tyrosinase, and its inhibition is a primary strategy for developing skin-lightening agents. mdpi.comnih.gov While direct research on this compound as a melanogenesis inhibitor is limited, the broader class of heterocyclic compounds has been explored for this purpose. The development of melanogenesis inhibitors often involves screening compounds for their ability to inhibit tyrosinase activity. nih.gov For example, a study on a white mulberry fruit extract demonstrated its ability to reduce tyrosinase activity and melanogenesis in a dose-dependent manner. mdpi.com The search for novel and effective melanogenesis inhibitors is an active area of research, and the versatile pyrimidine scaffold presents a potential starting point for the design of new candidates. mdpi.com

Exploration in Other Therapeutic Areas (e.g., CNS Depressants)

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. nih.gov While much research has focused on areas like oncology and infectious diseases, the structural versatility of pyrimidine analogs, including this compound, has prompted exploration into other therapeutic domains. One such area is the central nervous system (CNS), where pyrimidine derivatives have been investigated for their potential as CNS depressants.

Disturbances in serotonergic neurotransmission are linked to several CNS disorders, including depression and anxiety. nih.gov The core structure of pyrimidine is a key component in molecules designed to interact with CNS targets. For instance, certain 5-substituted pyrimidin-2,4,6-triones have been evaluated for sedative-hypnotic activity. researchgate.net Studies using animal models demonstrated that these compounds could produce a marked depression of the central nervous system, evidenced by a significant decrease in locomotor activity. researchgate.net

Furthermore, the development of muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists represents another avenue of CNS research for pyrimidine-based compounds. A high-throughput screening campaign identified a 4,6-disubstituted pyrimidine as a novel muscarinic antagonist chemotype. nih.gov Although this initial hit was a pan-muscarinic antagonist, further optimization led to potent and highly CNS penetrant analogs. nih.gov This highlights the potential of the pyrimidine core to serve as a template for developing agents that modulate neurotransmitter systems, which is central to the mechanism of many CNS depressants. The exploration of pyrimidine derivatives continues to be a promising strategy for identifying novel lead compounds for treating various diseases. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net For analogues of this compound, the interplay between the trifluoromethyl group, the halogen substituent, and other modifications dictates the compound's pharmacological profile.

Influence of the Trifluoromethyl Group on Biological Activity, Lipophilicity, and Metabolic Stability

The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry, often introduced to modulate the properties of bioactive molecules. bohrium.com Its inclusion in a molecule like this compound can significantly alter its physicochemical and pharmacological characteristics.

Lipophilicity: The -CF3 group, with its three fluorine atoms, is a highly lipophilic functional group. mdpi.com The substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) is a frequent strategy in drug design. acs.org This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, potentially improving its bioavailability and penetration into the central nervous system. mdpi.com

Metabolic Stability: The carbon-fluorine (C-F) bond is considerably stronger than the carbon-hydrogen (C-H) bond. mdpi.com This increased bond strength makes the trifluoromethyl group more resistant to metabolic degradation, particularly oxidative processes carried out by enzymes. mdpi.com This enhanced stability can lead to a longer plasma half-life and improved pharmacokinetic profile.

Biological Activity: The trifluoromethyl group's strong electron-withdrawing nature can influence the electronic properties of the entire molecule, affecting how it interacts with biological targets. While the replacement of a methyl group with a trifluoromethyl group does not improve bioactivity on average across a large dataset, a notable percentage of such substitutions (around 9.19%) can lead to an increase in biological activity by at least one order of magnitude. acs.org In some series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the introduction of a trifluoromethyl group was explored with the expectation that it would improve bioavailability. mdpi.com

The table below summarizes the key effects of the trifluoromethyl group on molecular properties.

| Property | Influence of Trifluoromethyl (-CF3) Group | Rationale |

| Lipophilicity | Increases | High lipophilicity of the three fluorine atoms. mdpi.com |

| Metabolic Stability | Increases | The C-F bond is stronger than the C-H bond, resisting enzymatic degradation. mdpi.com |

| Biological Activity | Modulates | Alters molecular electronics and binding interactions; can lead to significant activity gains in specific cases. acs.org |

Role of Halogen Substituents in Molecular Recognition and Pharmacological Potency

Halogens, such as the bromine atom in this compound, are crucial substituents in medicinal chemistry that can significantly enhance pharmacological potency and influence molecular recognition. acs.org The presence of a halogen on a pyrimidine ring or a fused pyrrolopyrimidine system has been shown to be essential for activity in several contexts. nih.gov

The primary mechanism through which halogens like bromine and iodine exert their influence is via "halogen bonding." This is a predominantly electrostatic interaction where the halogen atom acts as an electrophilic species (a Lewis acid), forming a noncovalent bond with a nucleophilic partner (a Lewis base) such as a backbone carbonyl oxygen in a protein. acs.org

Key aspects of halogen involvement in drug-target interactions include:

Enhanced Affinity: Halogen bonds can contribute significantly to the binding affinity of a ligand to its target protein. Introducing a halogen to form a bond with a target's backbone carbonyl oxygen can increase affinity by up to two orders of magnitude. acs.org

Specificity and Selectivity: The specific and directional nature of halogen bonds can be harnessed to improve a compound's selectivity for its intended target over other proteins. acs.org

Increased Potency: In studies of pyrrolo[2,3-d]pyrimidine derivatives, the introduction of a halogen at certain positions resulted in a marked increase in antiproliferative activity. nih.gov Similarly, in a series of thiazolo[4,5-d]pyrimidine derivatives, the insertion of a chlorine atom at position 7 led to increased anticancer activity compared to the 7-oxo derivatives. mdpi.com

The following table details the impact of halogen substituents on pharmacological properties.

| Feature | Role of Halogen Substituent (e.g., Br, Cl) | Scientific Basis |

| Molecular Recognition | Forms specific, directional interactions with protein targets. | Ability to form halogen bonds with nucleophilic atoms like oxygen. acs.org |

| Pharmacological Potency | Often essential for or enhances biological activity. | Halogen bonding increases binding affinity; can alter electronic properties. acs.orgnih.gov |

| Selectivity | Can improve selectivity for the target receptor. | The specific geometric requirements of halogen bonds contribute to selective binding. acs.org |

Elucidation of Optimal Substitution Patterns for Enhanced Selectivity and Efficacy

Achieving high selectivity and efficacy requires a deep understanding of the structure-activity relationships (SAR) for a given molecular scaffold. For pyrimidine derivatives, the position and chemical nature of various substituents determine the compound's interaction with its biological target. nih.govresearchgate.net

SAR studies on diverse pyrimidine-based compounds have yielded several guiding principles:

Fused Ring Systems: The combination of a fused-pyrimidine structure with specific phenyl groups can lead to highly potent compounds. For example, a 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivative was identified as a potent GPR119 agonist. nih.gov

Substitutions at Key Positions: Optimization of substituents at specific positions on the pyrimidine ring is a critical strategy. In the development of GPR119 agonists, modifying the amino group at the 4-position of the pyrimidine ring led to an advanced analog with extremely potent activity. nih.gov

Influence on Selectivity: In the context of anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), specific substitution patterns on fused pyrimidine systems like pyrrolo[2,3-d]pyrimidines are crucial. The presence of a halogen on 2,4-disubstituted pyrrolo[2,3-d]pyrimidines can result in a highly potent EGFR inhibitor. frontiersin.org

The following table summarizes findings from SAR studies on various pyrimidine derivatives, illustrating how substitution patterns affect activity.

| Pyrimidine Scaffold | Key Substitutions | Resulting Biological Activity |

| 5,7-dihydrothieno[3,4-d]pyrimidine | 4-chloro-2,5-difluorophenyl group and optimized 4-amino group | Potent and orally active GPR119 agonist. nih.gov |

| Pyrrolo[2,3-d]pyrimidine | 2,4-disubstitution with halogen presence | Highly potent EGFR inhibition. frontiersin.org |

| Thiazolo[4,5-d]pyrimidine | Chlorine atom at position 7 | Increased anticancer activity compared to 7-oxo derivatives. mdpi.com |

These examples demonstrate that a systematic exploration of substitution patterns is essential for fine-tuning the pharmacological properties of this compound analogues to achieve desired levels of selectivity and efficacy for a specific therapeutic target.

Applications in Agrochemical Research

2-Bromo-4-(trifluoromethyl)pyrimidine as a Key Agrochemical Intermediate

In the synthesis of advanced agrochemicals, this compound serves as a crucial starting material or intermediate. The pyrimidine (B1678525) scaffold is a well-established "lead molecule" in the design of biologically active compounds due to its presence in numerous commercial pesticides. The trifluoromethyl (-CF3) group is particularly valuable in agrochemical design; its high electronegativity can enhance the biological activity and metabolic stability of a molecule.

The bromine atom at the 2-position of the pyrimidine ring is a key functional handle. As a good leaving group, it facilitates a variety of chemical transformations, most notably nucleophilic substitution reactions. This allows for the strategic introduction of different functional groups and molecular fragments, which is a fundamental approach in the "molecular hybridization strategy" used to design new pesticides. Synthetic pathways for novel fungicides and insecticides often involve the creation of a halogenated pyrimidine core (such as a chloro- or bromo-pyrimidine), which is then further functionalized to produce a library of candidate compounds for biological screening. This strategic placement of a reactive halogen atom makes this compound a valuable intermediate for generating molecular diversity in the search for new pesticides.

Development of Novel Pesticides and Herbicides Containing the Trifluoromethylpyrimidine Moiety

Research has successfully utilized the trifluoromethylpyrimidine moiety to develop new classes of fungicides and insecticides with promising activity against a range of agricultural threats. By modifying the core structure derived from intermediates like this compound, scientists have created novel compounds targeting significant plant pathogens and insect pests.

One area of focus has been the development of fungicides to combat postharvest fungal diseases, which cause significant crop losses. In a recent study, a series of novel compounds were synthesized by incorporating the trifluoromethylpyrimidine moiety into a scaffold based on ferulic acid, a natural product. Several of these derivatives demonstrated exceptionally high efficacy against fungi responsible for kiwifruit soft rot, such as Botryosphaeria dothidea and Phomopsis sp.

Another research effort involved synthesizing a series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety. These compounds were designed to target various strains of Botrytis cinerea (gray mold), a fungus that affects a wide range of crops including cucumbers, strawberries, and tobacco. The results showed that many of the synthesized compounds exhibited obvious antifungal activities, identifying potential new lead structures for fungicides to control this destructive pathogen.

Furthermore, novel N-phenylbenzamide derivatives featuring the trifluoromethylpyrimidine moiety have been synthesized and evaluated for both antifungal and insecticidal properties. These compounds showed encouraging bioactivities against fungi like Phomopsis sp. and Botrytis cinerea when compared to the commercial fungicide pyrimethanil. While their insecticidal activity was moderate, this line of research demonstrates the broad potential of the trifluoromethylpyrimidine scaffold in developing a wide array of crop protection agents.

Structure-Activity Relationship Studies in Agrochemical Derivatives

Understanding the structure-activity relationship (SAR) is critical for optimizing the effectiveness of new agrochemicals. SAR studies investigate how specific changes in a molecule's structure, such as the addition or modification of functional groups, affect its biological activity. This knowledge guides the rational design of more potent and selective pesticides.

For derivatives of trifluoromethylpyrimidine, several SAR studies have yielded valuable insights. In the development of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine fungicides, a key finding was that the introduction of a halogen atom (such as chlorine or fluorine) onto the phenyl ring of the side chain could significantly improve antifungal activity against Botrytis cinerea.

In another study involving novel trifluoromethyl pyrimidine derivatives with an amide moiety, specific compounds showed exceptional activity. For example, compounds 5b, 5j, and 5l demonstrated inhibition rates against B. cinerea that were equal to or better than the commercial fungicide tebuconazole. This highlights that the nature and position of substituents on the aromatic ring of the amide portion are crucial for high antifungal efficacy. The data from these studies can be used to compare the structural features of the most active compounds.

| Compound | Key Structural Feature | Inhibition Rate (%) at 50 µg/mL | Reference |

|---|---|---|---|

| 5b | Amide derivative with 2-fluorobenzoyl group | 96.76% | |

| 5j | Amide derivative with 4-chlorobenzoyl group | 96.84% | |

| 5l | Amide derivative with 2,4-dichlorobenzoyl group | 100% | |

| Tebuconazole (Control) | Commercial Fungicide | 96.45% |

This table illustrates the high efficacy of specific amide derivatives containing halogenated phenyl groups against the plant pathogen B. cinerea.

Similarly, in the design of ferulic acid-based fungicides, several compounds (6a, 6o, 6u, 6w, and 6x) achieved 100% inhibition of B. dothidea at a concentration of 50 µg/mL. Analysis of these high-performing molecules revealed that specific substituted amine groups at the carboxyl end of the ferulic acid scaffold were essential for maximizing antifungal potency. These SAR findings are instrumental in guiding future research to refine the trifluoromethylpyrimidine scaffold into next-generation agrochemicals.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic and Stereoselective Transformations

The presence of a bromine atom on the pyrimidine (B1678525) ring of 2-Bromo-4-(trifluoromethyl)pyrimidine makes it an excellent candidate for various transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Research into related compounds has demonstrated the feasibility of such transformations. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been effectively used with bromo-trifluoromethyl pyrimidine and pyrazole (B372694) analogues to create new C-C bonds. nih.govnih.govgoogle.com In these reactions, the bromine atom is substituted with various aryl or heteroaryl groups from boronic acids, allowing for the synthesis of a diverse library of complex molecules. nih.govnih.gov One study detailed a microwave-assisted Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with a range of boronic acids, achieving good to excellent yields. google.com This highlights the potential of the this compound core to undergo similar efficient transformations.

Beyond the Suzuki-Miyaura reaction, there is a prospective for this compound to be utilized in other catalytic cycles like the Heck reaction. The Heck reaction, which couples aryl halides with alkenes, is another cornerstone of palladium catalysis. mdpi.comsel.co.jpacs.org The reactivity of the C-Br bond in this compound suggests it could serve as a substrate in Heck-type reactions to introduce alkenyl substituents, further expanding its synthetic utility.

A significant future direction is the development of stereoselective transformations. While direct examples involving this compound are not yet widely reported, the field of asymmetric synthesis presents opportunities. google.comgoogle.comcas.org Catalytic systems employing chiral ligands could potentially be used to control the stereochemistry of products derived from this pyrimidine building block. This would be particularly valuable for synthesizing enantiomerically pure compounds for pharmaceutical applications, where stereoisomers can have vastly different biological activities.

| Catalytic Reaction | Reactant Type | Potential Product |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | 2-Aryl/Heteroaryl-4-(trifluoromethyl)pyrimidine |

| Heck Coupling | Alkene | 2-Alkenyl-4-(trifluoromethyl)pyrimidine |

| Buchwald-Hartwig Amination | Amine | 2-Amino-4-(trifluoromethyl)pyrimidine (B92195) Derivatives |

| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-4-(trifluoromethyl)pyrimidine |

This table outlines potential catalytic transformations for this compound based on established cross-coupling reactions.

Advanced Materials Science Applications

The unique electronic and physical properties imparted by the trifluoromethyl group suggest that this compound could be a valuable component in the design of advanced materials. However, this remains a nascent area of research with future potential rather than established applications.

Modification of Biomaterials and Organic Compounds for Enhanced Physical Properties

The incorporation of trifluoromethyl groups into organic molecules is known to enhance properties such as lipophilicity and metabolic stability. google.com In the context of materials science, these properties can be leveraged to modify biomaterials or organic compounds. For instance, surface modification of biomaterials with molecules containing the 4-(trifluoromethyl)pyrimidine (B162611) moiety could alter surface energy, hydrophobicity, and protein adsorption characteristics. While specific studies using this compound for this purpose are limited, the principle is well-established for other fluorinated compounds. Future research could explore grafting this compound onto polymer backbones or surfaces to create biocompatible materials with tailored physical properties for medical devices or drug delivery systems.

Improvement of Chemical Stability of Materials through Trifluoromethyl Group Incorporation

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, and the trifluoromethyl group is exceptionally stable. google.com Incorporating the 4-(trifluoromethyl)pyrimidine unit into larger molecules, such as polymers or organic electronic materials, could significantly enhance their chemical and thermal stability. This increased robustness is highly desirable for materials used in demanding environments, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. While patents exist for fluorine-containing compounds in OLED technology, the specific use of this compound is an area ripe for exploration. Its aromatic and electron-deficient nature, combined with the stability of the CF3 group, makes it a candidate for developing new functional materials.

Applications in Biological Systems Research

The 4-(trifluoromethyl)pyrimidine scaffold is proving to be a privileged structure in medicinal chemistry, particularly for the development of specific enzyme inhibitors and biological probes. This compound serves as a key starting material for accessing these more complex and biologically active molecules.

Use as Ligands or Inhibitors for Studying Gene Expression, Transcription Factors, and Regulatory Proteins

Recent research has identified the 4-(trifluoromethyl)pyrimidine core as a crucial element in the design of inhibitors for proteins that regulate gene expression and maintain genomic stability. A prime example is the development of inhibitors for Werner (WRN) helicase, an enzyme critical for DNA repair and replication, which is a therapeutic target in certain cancers.

A 2025 study detailed the design and synthesis of a series of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potent WRN helicase inhibitors. nih.gov These compounds were synthesized using a scaffold-hopping strategy and evaluated for their anticancer activity against various cell lines. The bromo-substituent in this compound can be readily displaced by an amino group, making it a logical precursor for this class of inhibitors. Several of the synthesized derivatives showed significant inhibitory effects, with some exhibiting selectivity for cancer cells with high microsatellite instability. For example, compound 11g from the study demonstrated excellent cellular selectivity with potent activity against MSI-H cell lines.

Further studies have identified 2-sulfonyl/sulfonamide pyrimidines as novel covalent inhibitors of WRN helicase activity. These findings underscore the importance of the 4-(trifluoromethyl)pyrimidine scaffold in creating molecules that can modulate the function of regulatory proteins involved in gene expression and DNA maintenance.

| Compound | Target Cell Line (MSI-H) | IC50 (µM) | Target Cell Line (MSS) | IC50 (µM) | WRN Helicase Inhibition IC50 (µM) |

| 11g | HCT116 | 1.52 | SW620 | 4.24 | 6.61 |

| LNCaP | 1.72 | PC3 | 2.78 | ||

| 11h | HCT116 | 2.22 | SW620 | 2.37 | Not Reported |

| LNCaP | 1.60 | PC3 | 3.21 |

Data adapted from a study on 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential WRN-dependent antiproliferative agents.

Development as Biomarkers and Diagnostic Reagents

The structural features of 4-(trifluoromethyl)pyrimidine derivatives also make them attractive candidates for the development of imaging agents and diagnostic tools. Their inherent fluorescence or their ability to be tagged with imaging moieties opens up possibilities for their use as biomarkers.

Research has shown that CF3-substituted pyrimidines can serve as the core of novel fluorescent probes. A study described new push-pull fluorophores based on this scaffold that were successfully used for bioimaging of lipid droplets in cells. These probes were found to be robust, have low toxicity, and exhibited fluorescence in the blue-green range. The 2-bromo position on the target compound provides a convenient chemical handle for attaching other parts of a probe, such as targeting ligands or modulating the electronic properties to fine-tune its fluorescent output.

Furthermore, the development of radiolabeled diagnostic reagents is a promising future direction. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires molecules labeled with positron-emitting isotopes, such as Fluorine-18. Given that the compound already contains a trifluoromethyl group, methods for incorporating radioisotopes of fluorine or carbon could potentially be adapted to synthesize PET tracers from this compound. Such tracers could be designed to bind to specific biological targets, allowing for non-invasive imaging and diagnosis of diseases.

Pharmacokinetic and Drug Metabolism Investigations

While specific pharmacokinetic (PK) and drug metabolism studies exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related fluorinated pyrimidine derivatives. The metabolic fate of such compounds is of paramount importance in drug discovery, as it influences their efficacy, safety, and dosing regimens.

Research into the in vivo metabolism of analogous compounds, such as 5-trifluoromethyluracil, has revealed that the trifluoromethyl-pyrimidine core is relatively stable. A study conducted in mice demonstrated that, unlike many other pyrimidines, the ring of 5-trifluoromethyluracil is not metabolically degraded. The primary metabolic transformation observed was the cleavage of the nucleoside to the pyrimidine base, with 5-carboxyuracil being the sole catabolite formed. aacrjournals.org This suggests that the pyrimidine ring of this compound may also exhibit resistance to metabolic breakdown, a favorable characteristic for a drug candidate as it can lead to a more predictable pharmacokinetic profile.

Furthermore, studies on other pyrimidine-based compounds provide a general understanding of their potential absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a preliminary pharmacokinetic study on a pyridopyrimidine derivative in rats showed rapid absorption, with peak plasma concentrations reached within an hour of oral administration. nih.gov The absolute bioavailability for this related compound was estimated to be approximately 90%, indicating excellent absorption from the gastrointestinal tract. nih.gov Although these findings are for a different pyrimidine derivative, they highlight the potential for compounds containing a pyrimidine scaffold to possess favorable oral bioavailability.

The presence of the trifluoromethyl group in this compound is known to influence metabolic stability. The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved metabolic profile. The introduction of a trifluoromethyl group can also enhance the bioavailability of a compound. mdpi.com

Future research should focus on detailed in vitro and in vivo ADME studies specifically for this compound and its derivatives. Investigating its metabolic pathways, identifying key metabolites, and determining its pharmacokinetic parameters such as half-life, clearance, and volume of distribution will be crucial for the progression of any drug candidates synthesized from this scaffold.

Table 1: Illustrative Pharmacokinetic Parameters of a Related Pyridopyrimidine Derivative

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Time to Peak Plasma Concentration (Tmax) | < 1 hour (oral) |

| Absolute Bioavailability | ~90% |

| Pharmacokinetic Model | Open two-compartment |

Data from a preliminary study on 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine in rats. nih.gov

Integration of Computational Chemistry and Molecular Modeling for Rational Design

The use of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties. The this compound scaffold is well-suited for such in silico approaches due to its defined structure and potential for diverse functionalization.

Molecular docking is a widely used computational technique to predict the binding orientation of a small molecule to its biological target. For derivatives of 4-(trifluoromethyl)pyrimidine, molecular docking studies have been instrumental in understanding their mechanism of action. For example, in the design of novel inhibitors, docking simulations can elucidate the key interactions between the ligand and the active site of a protein, guiding the synthesis of more potent analogs. nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-receptor complex over time. nih.gov For instance, MD simulations have been employed to assess the stability of the interaction between enastron analogues, which contain a trifluoromethylphenyl group, and their target protein, Eg5. These simulations can reveal important information about the conformational changes and binding free energies, which are critical for lead optimization. The stability of the receptor-ligand pairing in such simulations can be a strong indicator of the compound's potential efficacy.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized molecules. acs.orgnih.gov For derivatives of this compound, QSAR models could be built to predict their activity against a specific target, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive and costly experimental screening.

The rational design process for compounds derived from this compound would typically involve:

Target Identification and Validation: Identifying a biological target relevant to a specific disease.

Scaffold Hopping and Virtual Screening: Using the this compound scaffold as a starting point to design a library of virtual compounds.

Molecular Docking: Docking these virtual compounds into the active site of the target to predict their binding affinity and mode.

Molecular Dynamics Simulations: Running MD simulations on the most promising ligand-protein complexes to assess their stability and calculate binding free energies.

ADME-Tox Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of the designed compounds.

By integrating these computational approaches, researchers can accelerate the discovery and development of novel drug candidates based on the this compound scaffold, ultimately leading to more effective and safer medicines.

Table 2: Key Computational Techniques in Rational Drug Design

| Technique | Application for this compound Derivatives |

|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes and calculating binding free energies. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel compounds based on their chemical structure. |

| ADME-Tox Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-(trifluoromethyl)pyrimidine, and how can reaction yields be maximized?

- Methodology : The compound is typically synthesized via halogenation or cross-coupling reactions. For example, bromination of 4-(trifluoromethyl)pyrimidine derivatives using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) achieves regioselectivity. Patent data highlight the use of Suzuki-Miyaura couplings with boronic acids, where careful control of catalysts (e.g., Pd(PPh₃)₄) and solvents (THF/DMF) is critical . Optimize yields by monitoring reaction progress via TLC or LCMS (e.g., m/z 243 [M+H-C₄H₉OCO]+ observed in intermediates) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodology : Use a combination of:

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., trifluoromethyl singlet at ~δ -60 ppm in ¹⁹F NMR) .

- LCMS : Monitor molecular ion peaks (e.g., m/z 243–371 for brominated derivatives) and fragmentation patterns .

- HPLC : Employ reverse-phase columns (C18) with gradients optimized for retention times (e.g., 1.31 minutes under SMD-TFA05 conditions) .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; store separately from incompatible reagents (e.g., strong oxidizers). Dispose via licensed chemical waste services, adhering to local regulations. Safety sheets recommend P264+P280 (wash skin thoroughly) and H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled) .

Advanced Research Questions

Q. How can contradictions in reaction outcomes (e.g., low yields, byproducts) be resolved during the synthesis of brominated pyrimidine derivatives?

- Methodology : Systematically vary experimental parameters:

- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to address incomplete coupling .

- Solvent Effects : Compare polar aprotic (DMF) vs. ethers (THF) to minimize side reactions .

- Temperature Control : Lower temperatures (e.g., 0°C) may reduce debromination, as noted in patent examples .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

- Methodology : The bromine atom serves as a leaving group for nucleophilic aromatic substitution (SNAr), enabling functionalization with amines or thiols. The trifluoromethyl group enhances metabolic stability and binding affinity. For example, coupling with aminophenylboronic acids generates intermediates for kinase inhibitors, as demonstrated in patent applications (e.g., m/z 179 [M+H]+ for boronate adducts) . Validate target engagement via enzymatic assays and X-ray crystallography (using SHELX for structure refinement) .

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths/angles and confirm regiochemistry. Refine structures using SHELXL, which is robust for small molecules and high-resolution data. For example, Acta Crystallographica reports highlight the use of SHELX to resolve positional disorder in brominated pyrimidines . Pair with DFT calculations to validate electronic effects of the trifluoromethyl group .

Q. What strategies optimize HPLC conditions for separating this compound from closely related analogs?

- Methodology : Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) and column temperature. For example, patent data show baseline separation at 0.95 minutes using SMD-TFA05 conditions . Use orthogonal methods like GC-MS or capillary electrophoresis to confirm purity, especially for isomers (e.g., 4-bromo vs. 5-bromo substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。